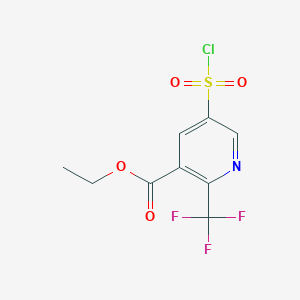

Ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-chlorosulfonyl-2-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO4S/c1-2-18-8(15)6-3-5(19(10,16)17)4-14-7(6)9(11,12)13/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMQDABLSOZRFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)S(=O)(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate typically involves the chlorosulfonation of a pyridine derivative followed by esterification. One common method includes the reaction of 2-(trifluoromethyl)pyridine-3-carboxylic acid with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The resulting intermediate is then esterified with ethanol in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.

Reduction: The compound can be reduced to form corresponding sulfonamide or sulfone derivatives.

Oxidation: Oxidative conditions can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed

Nucleophilic substitution: Formation of sulfonamide or sulfonate esters.

Reduction: Formation of sulfonamide or sulfone derivatives.

Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Research has indicated that derivatives of ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate can exhibit potent anticancer properties. The trifluoromethyl group enhances the binding affinity to target enzymes or receptors, which is crucial in the design of selective inhibitors for cancer treatment. Studies have shown that compounds with similar structures effectively inhibit tumor growth in various cancer cell lines.

2. Antimicrobial Activity

The compound's unique structure allows it to interact with bacterial proteins, potentially leading to new antimicrobial agents. The chlorosulfonyl group can facilitate the formation of covalent bonds with amino acids in microbial enzymes, disrupting their function and leading to cell death. Preliminary studies suggest promising activity against resistant strains of bacteria.

Agrochemical Development

1. Herbicides and Insecticides

The biological activity associated with the trifluoromethyl group has been leveraged in developing new agrochemicals. This compound has shown efficacy as a herbicide, effectively controlling weed populations while minimizing impact on non-target species. Its ability to penetrate plant tissues enhances its effectiveness as a systemic herbicide.

2. Pest Control

Insecticidal properties have also been observed, with compounds based on this structure demonstrating significant activity against common agricultural pests. The chlorosulfonyl functionality allows for modifications that enhance insecticidal potency while reducing toxicity to beneficial insects.

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro, suggesting potential as a lead compound for drug development .

- Agrochemical Efficacy : Field trials have indicated that formulations containing this compound effectively reduce weed biomass by over 70% compared to untreated controls, demonstrating its potential as an environmentally friendly herbicide alternative.

Mechanism of Action

The mechanism of action of Ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyridine Derivatives

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP values across all analogs, but the chlorosulfonyl group in the target compound introduces higher polarity (lower logP) compared to non-sulfonyl derivatives.

- Stability : Chlorosulfonyl-containing compounds are prone to hydrolysis under basic conditions, whereas chloro- and trifluoromethyl-substituted pyridines (e.g., ) exhibit greater stability in aqueous environments.

Research Findings and Industrial Relevance

- Pharmaceutical Applications : Derivatives with chlorosulfonyl groups are explored as kinase inhibitors due to their ability to form covalent bonds with cysteine residues.

- Agrochemical Use : Trifluoromethylpyridine carboxylates (e.g., ) are prevalent in fungicides, with the trifluoromethyl group enhancing membrane permeability.

- Challenges : The hydrolytic sensitivity of the chlorosulfonyl group necessitates careful handling, unlike more robust chloro- or boronic ester-containing analogs .

Biological Activity

Ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes information regarding its biological activity, including toxicity, pharmacodynamics, and potential therapeutic applications.

- Molecular Formula: C9H7ClF3NO4S

- Molecular Weight: 305.67 g/mol

- CAS Number: 1803595-99-4

This compound contains a chlorosulfonyl group and a trifluoromethyl group, which are known to influence biological interactions significantly.

1. Toxicity Profile

This compound exhibits varying degrees of toxicity:

- Acute Toxicity: Classified as toxic if swallowed (H301) and causes skin irritation (H315) .

- LD50 Studies: Further studies are needed to establish precise LD50 values across different species.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: Preliminary studies suggest that compounds with similar structures can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects .

- Receptor Binding: The trifluoromethyl group may enhance binding affinity to specific receptors, influencing cellular signaling pathways.

3. Pharmacological Applications

Research indicates potential applications in the following areas:

- Anticancer Activity: Compounds with similar pyridine structures have shown promise in targeting cancer cells by inducing apoptosis or inhibiting cell proliferation .

- Antimicrobial Properties: The presence of a chlorosulfonyl group may enhance the compound's efficacy against various pathogens, warranting further investigation into its antimicrobial potential.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human cancer cell lines. The results indicated that:

- At concentrations ranging from 1 to 100 µM, the compound exhibited dose-dependent cytotoxicity.

- IC50 values were determined for various cell lines, suggesting selective toxicity towards certain cancer types.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of this compound:

- It was tested against histone deacetylases (HDACs), which play a crucial role in cancer progression.

- Results showed competitive inhibition with IC50 values comparable to established HDAC inhibitors, indicating potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate?

- Methodology : The compound can be synthesized via ester hydrolysis followed by functionalization. For example, a related trifluoromethylpyridine derivative was prepared by dissolving an ethyl ester precursor in a 1:1 ethanol/water mixture, adding NaOH (2 equiv.) at room temperature, and stirring for 1 hour. After acidification with HCl (1N), extraction with ethyl acetate and drying over MgSO4 yields the crude product . Adjustments for chlorosulfonyl introduction may require sulfonation with ClSO3H or SO2Cl2 under controlled conditions.

Q. How is the compound characterized, and what analytical techniques are critical for validation?

- Methodology :

- LCMS : Confirm molecular weight (e.g., m/z 338 [M+H]<sup>+</sup> for a related compound) .

- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra for trifluoromethyl (-CF3) splitting patterns and ester/carboxylate signals. For example, pyridine ring protons in similar compounds resonate at δ 8.60–7.50 ppm .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N percentages.

Q. What safety precautions are necessary when handling this compound?

- Methodology :

- Reactive Groups : The chlorosulfonyl group is moisture-sensitive; use anhydrous solvents and inert atmospheres.

- PPE : Wear nitrile gloves, safety goggles, and a lab coat.

- Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodology :

- X-ray Crystallography : Use SHELX software to refine crystal structures and validate bond angles/distances (e.g., C–Cl bond length ~1.73 Å) .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to identify discrepancies caused by solvent effects or tautomerism .

Q. What strategies optimize reaction yields when introducing the chlorosulfonyl group?

- Methodology :

- Solvent Selection : Use dichloromethane (DCM) or toluene to minimize side reactions.

- Temperature Control : Maintain 0–5°C during sulfonation to prevent decomposition.

- Catalysis : Explore Lewis acids (e.g., AlCl3) to enhance electrophilic substitution .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Steric and Electronic Effects : The -CF3 group is electron-withdrawing, directing electrophilic attacks to the pyridine ring’s meta position.

- Borylation : Use Pd or Rh catalysts (e.g., [Rh(COD)Cl]2) for C–H activation at the 4-position, enabling Suzuki-Miyaura couplings .

Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.